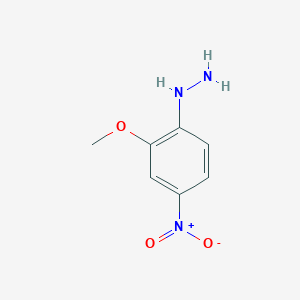
(2-Methoxy-4-nitro-phenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxy-4-nitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a methoxy group at the second position and a nitro group at the fourth position on a phenyl ring, with a hydrazine moiety attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxy-4-nitrophenyl)hydrazine typically involves the reaction of 2-methoxy-4-nitroaniline with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
2-Methoxy-4-nitroaniline+Hydrazine hydrate→(2-Methoxy-4-nitrophenyl)hydrazine
Industrial Production Methods
Industrial production methods for (2-methoxy-4-nitrophenyl)hydrazine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
(2-Methoxy-4-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The hydrazine moiety can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium ethoxide, ethanol.
Condensation: Aldehydes or ketones, ethanol.
Major Products Formed
Reduction: 2-Methoxy-4-aminophenylhydrazine.
Substitution: Various substituted phenylhydrazines.
Condensation: Hydrazones.
科学研究应用
(2-Methoxy-4-nitrophenyl)hydrazine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a precursor to bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the preparation of functional materials, such as liquid crystals and polymers.
Analytical Chemistry: The compound is employed in the development of analytical reagents for the detection and quantification of various analytes.
作用机制
The mechanism of action of (2-methoxy-4-nitrophenyl)hydrazine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The nitro group can also participate in redox reactions, generating reactive intermediates that can affect cellular processes.
相似化合物的比较
Similar Compounds
2-Methoxy-4-nitroaniline: Similar structure but lacks the hydrazine moiety.
4-Nitrophenylhydrazine: Similar structure but lacks the methoxy group.
2-Methoxyphenylhydrazine: Similar structure but lacks the nitro group.
Uniqueness
(2-Methoxy-4-nitrophenyl)hydrazine is unique due to the presence of both methoxy and nitro groups on the phenyl ring, along with the hydrazine moiety. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
属性
分子式 |
C7H9N3O3 |
|---|---|
分子量 |
183.16 g/mol |
IUPAC 名称 |
(2-methoxy-4-nitrophenyl)hydrazine |
InChI |
InChI=1S/C7H9N3O3/c1-13-7-4-5(10(11)12)2-3-6(7)9-8/h2-4,9H,8H2,1H3 |
InChI 键 |
BYBYUDDRIJYSPK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















